molecular formula C20H17ClN2O B14609735 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine CAS No. 61075-16-9

3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine

Cat. No.: B14609735
CAS No.: 61075-16-9
M. Wt: 336.8 g/mol
InChI Key: KRTNDQLDEMLHKE-UHFFFAOYSA-N
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Description

3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chloro group and an oxy-biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine typically involves multiple steps:

    Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and an appropriate boronic acid.

    Introduction of the pyridazine ring: The biphenyl compound is then reacted with a pyridazine derivative under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the biphenyl moiety can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to bind to proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylpropene: A simpler compound with a similar chloro group but lacking the biphenyl and pyridazine moieties.

    3-Chloro-2-hydroxypropyl methacrylate: Contains a chloro group and a methacrylate moiety, used in polymer synthesis.

Uniqueness

3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1’-biphenyl]-2-yl]oxy}pyridazine is unique due to its combination of a pyridazine ring, a biphenyl moiety, and a chloro group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61075-16-9

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

3-chloro-6-[2-(2-methylprop-2-enyl)-6-phenylphenoxy]pyridazine

InChI

InChI=1S/C20H17ClN2O/c1-14(2)13-16-9-6-10-17(15-7-4-3-5-8-15)20(16)24-19-12-11-18(21)22-23-19/h3-12H,1,13H2,2H3

InChI Key

KRTNDQLDEMLHKE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=C(C(=CC=C1)C2=CC=CC=C2)OC3=NN=C(C=C3)Cl

Origin of Product

United States

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